N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride
Description
N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride is a piperidine-derived sulfonamide compound with a hydrochloride salt formulation. Sulfonamide functionalities are widely utilized in medicinal chemistry due to their role as bioisosteres for carboxylic acids and their ability to engage in hydrogen bonding, making them relevant for enzyme inhibition or receptor modulation.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-piperidin-4-ylpropane-2-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-7(2)13(11,12)10-8-3-5-9-6-4-8;/h7-10H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVZJKACTCCDFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCNCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233952-53-8 | |
| Record name | 2-Propanesulfonamide, N-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride typically involves the reaction of piperidine with propane-2-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically isolated through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
N-(Piperidin-4-yl)propane-2-sulfonamide hydrochloride is utilized as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity, making it valuable in developing drugs targeting neurological disorders and metabolic diseases.
Potential Therapeutic Applications
Research indicates that this compound may act as an orexin type 2 receptor agonist, which is significant for regulating sleep and energy metabolism. Its derivatives have shown promising results in treating neurodegenerative diseases and exhibit potential anticancer properties.
Biological Research
Investigating Biological Mechanisms
The compound has been employed in studies examining the role of piperidine derivatives in biological systems. It has demonstrated interactions with specific receptors and enzymes, modulating their activities. This interaction can lead to various biological effects, such as enzyme inhibition or alteration of signaling pathways.
Case Studies on Biological Activity
Several studies have highlighted the compound's binding affinity to orexin receptors, which are crucial for sleep regulation. Modifications to the piperidine ring have been shown to significantly influence receptor selectivity and potency, suggesting avenues for further research into its pharmacological profile.
Industrial Applications
Synthesis of Specialty Chemicals
In industrial settings, N-(Piperidin-4-yl)propane-2-sulfonamide hydrochloride serves as an intermediate in producing agrochemicals and specialty chemicals. Its versatility allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions with electrophiles.
Key Chemical Reactions
The compound is known to undergo several types of chemical reactions:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the sulfonamide group to amines.
- Substitution : Participates in nucleophilic substitution reactions at the sulfonamide group.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |
| Reduction | Lithium aluminum hydride | Amines |
| Substitution | Amines or thiols | Various substituted products |
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter cellular signaling pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Impact on Solubility : Sulfonamide groups (target compound) generally enhance aqueous solubility compared to carboxamides (benzofuran derivative) or lipophilic aryl groups (p-fluoro-butyrylfentanyl) .
- Pharmacological Relevance : Piperidine-based sulfonamides are less common in opioid research but are explored for targeting enzymes (e.g., kinase inhibitors), whereas carboxamide/butanamide derivatives are prevalent in receptor-binding studies .
- Synthetic Flexibility : The piperidine scaffold allows modular substitution, enabling tuning of physicochemical properties for specific therapeutic applications.
Biological Activity
N-(Piperidin-4-yl)propane-2-sulfonamide hydrochloride, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique piperidine moiety, which contributes to its pharmacological properties. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : N-(4-piperidinyl)-1-propanesulfonamide hydrochloride
- Molecular Formula : C8H18ClN2O2S
- Molecular Weight : 226.76 g/mol
- Physical Form : Powder
- Purity : 95%
N-(Piperidin-4-yl)propane-2-sulfonamide hydrochloride primarily functions as a sulfonamide antibiotic, inhibiting bacterial growth by interfering with folic acid synthesis. This action is crucial in treating bacterial infections as it prevents the bacteria from producing essential nucleic acids and proteins.
- Inhibition of Dihydropteroate Synthase : The compound inhibits the enzyme dihydropteroate synthase (DHPS), which is involved in the synthesis of folate in bacteria. This inhibition leads to decreased bacterial proliferation.
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.
Biological Activity Overview
The biological activity of N-(Piperidin-4-yl)propane-2-sulfonamide hydrochloride can be summarized in the following table:
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted by researchers demonstrated that N-(Piperidin-4-yl)propane-2-sulfonamide hydrochloride exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant bacterial strains. The compound's ability to overcome resistance mechanisms makes it a candidate for further development in treating resistant infections.
- Antifungal Activity : In vitro assays revealed that this compound showed potent antifungal activity against Candida albicans. The mechanism was attributed to its ability to disrupt the integrity of fungal cell membranes, leading to cell lysis.
- Potential in Antiviral Applications : Although less explored, preliminary studies suggest that N-(Piperidin-4-yl)propane-2-sulfonamide hydrochloride may inhibit viral replication processes in certain viruses. Further investigation is needed to elucidate its antiviral mechanisms and efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
